molecular formula C14H11ClO2S B6402258 2-Chloro-5-(4-methylthiophenyl)benzoic acid CAS No. 1261927-18-7

2-Chloro-5-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402258
CAS No.: 1261927-18-7
M. Wt: 278.8 g/mol
InChI Key: DNLZXDLDBSMDGP-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a chloro group, a methylthio group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the aryl boronic acid. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

2-Chloro-5-(4-methylthiophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the intended therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methylthio)benzoic acid: Similar structure but lacks the phenyl group.

    4-Methylthiobenzoic acid: Similar structure but lacks the chloro group.

    5-Chloro-2-methylthiobenzoic acid: Similar structure but with different positioning of the chloro and methylthio groups.

Uniqueness

2-Chloro-5-(4-methylthiophenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-5-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLZXDLDBSMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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